molecular formula C19H25N3O4S2 B2879347 2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 1428362-78-0

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No. B2879347
CAS RN: 1428362-78-0
M. Wt: 423.55
InChI Key: VXUFVPWPWOLWMN-UHFFFAOYSA-N
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Description

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and is commonly referred to as PPS. The purpose of

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development due to their diverse pharmacological activities. The compound can serve as a scaffold for designing novel drugs. Researchers explore modifications around the piperidine core to enhance bioavailability, selectivity, and efficacy. Potential applications include targeting specific receptors or enzymes involved in diseases such as cancer, neurological disorders, and cardiovascular conditions .

Spiropiperidines in Organic Synthesis

Spiropiperidines, a class of piperidine derivatives, have gained attention for their synthetic versatility. Researchers utilize them in multicomponent reactions, cyclizations, and annulations. The compound’s spirocyclic structure allows for diverse functionalization, making it valuable for creating complex molecules .

Condensed Piperidines as Molecular Scaffolds

Condensed piperidines, formed by fusing additional rings to the piperidine core, offer unique three-dimensional shapes. These scaffolds play a role in drug discovery, as they can interact with specific protein pockets. Researchers explore their potential as kinase inhibitors, protease modulators, and other therapeutic agents .

Piperidinones: Bioactive Compounds

Piperidinones, derivatives of piperidine, exhibit diverse biological activities. They are found in natural products and can be synthesized. Researchers investigate their potential as antiviral, antibacterial, and antifungal agents. Additionally, piperidinones may act as enzyme inhibitors or modulators .

Hydrogenation and Amination Reactions

The compound’s piperidine moiety can undergo hydrogenation and amination reactions. These transformations allow for the introduction of substituents, leading to functionalized piperidines. Researchers explore these reactions for the synthesis of pharmaceutical intermediates and bioactive compounds .

Biological Evaluation of Piperidine-Based Drugs

Scientists actively evaluate synthetic and natural piperidines for their pharmacological properties. This includes assessing their toxicity, binding affinity, and therapeutic potential. The compound could be part of this evaluation process, especially if it exhibits promising activity against specific disease targets .

Nikita A. Frolov and Anatoly N. Vereshchagin. “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.” Int. J. Mol. Sci. 2023, 24 (3), 2937. Read more

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s clear that similar compounds are being synthesized and evaluated for their potential biological activities . This suggests that there may be ongoing research into the development of new drugs and treatments using similar compounds.

properties

IUPAC Name

2-phenyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c23-27(24,14-10-17-5-2-1-3-6-17)21-15-18-8-12-22(13-9-18)28(25,26)19-7-4-11-20-16-19/h1-7,11,16,18,21H,8-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUFVPWPWOLWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide

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